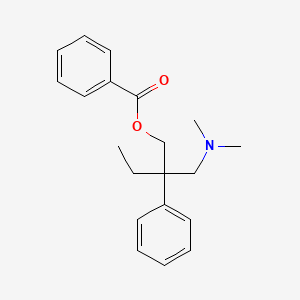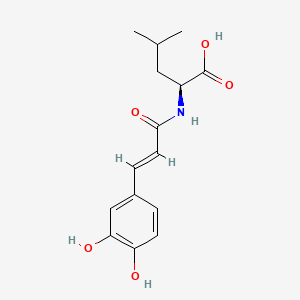
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine typically involves the condensation of 3,4-dihydroxybenzaldehyde with L-leucine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The leucine moiety may interact with amino acid transporters and enzymes, affecting protein synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-tyrosine
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-phenylalanine
Uniqueness
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is unique due to its specific combination of a dihydroxyphenyl group and a leucine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
959927-47-0 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-9(2)7-11(15(20)21)16-14(19)6-4-10-3-5-12(17)13(18)8-10/h3-6,8-9,11,17-18H,7H2,1-2H3,(H,16,19)(H,20,21)/b6-4+/t11-/m0/s1 |
InChI Key |
OLBHHFOSTWXOHD-MALLOTDXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


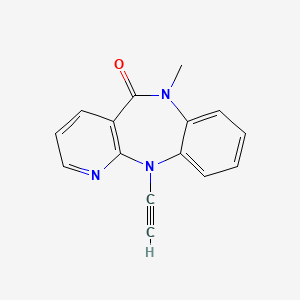
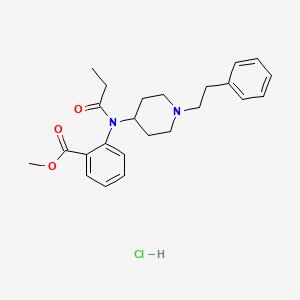

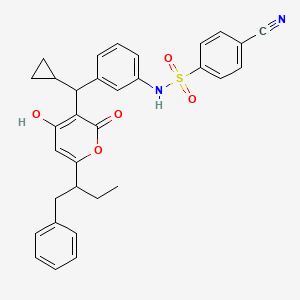
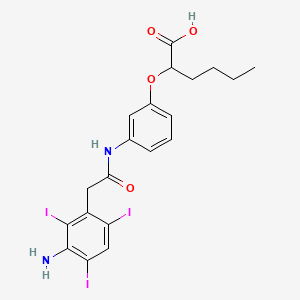
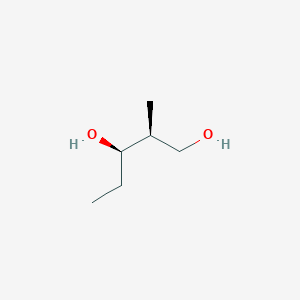
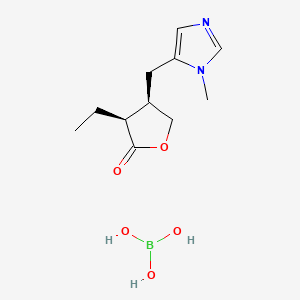
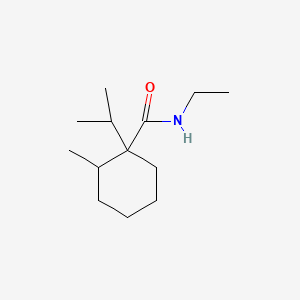

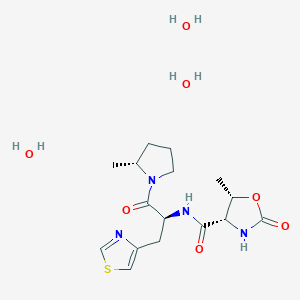
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
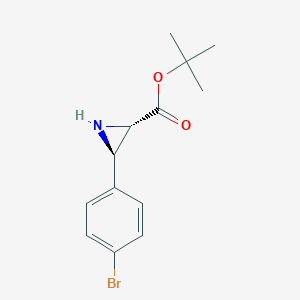
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
